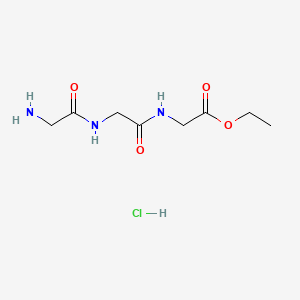

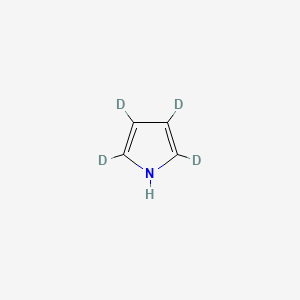

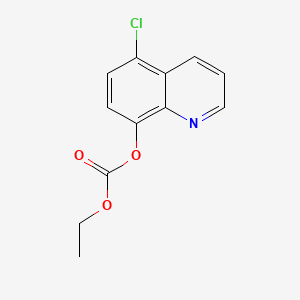

![molecular formula C4H3N5O2 B579877 3H-Imidazo[4,5-d][1,2,3]triazine-4,6(5H,7H)-dione CAS No. 1403820-30-3](/img/structure/B579877.png)

3H-Imidazo[4,5-d][1,2,3]triazine-4,6(5H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3H-Imidazo[4,5-d][1,2,3]triazine-4,6(5H,7H)-dione” is a type of imidazo-triazine derivative . These derivatives have been studied for their potential biological activities. For instance, some imidazo-triazine derivatives have shown herbicidal activity and antitumor activity .

Synthesis Analysis

The synthesis of imidazo-triazine derivatives involves the design and characterization of the compounds using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry . The specific synthesis process for “3H-Imidazo[4,5-d][1,2,3]triazine-4,6(5H,7H)-dione” is not explicitly mentioned in the available resources.Scientific Research Applications

Role in Biosynthetic Pathways

2-Azahypoxanthine (AHX) and 2-aza-8-oxohypoxanthine (AOH) have been identified as substances involved in the formation of fairy rings by the fungus Lepista sordida. Research suggests that xanthine dioxygenase, an α-ketoglutarate-dependent dioxygenase, may catalyze the conversion of AHX to AOH in this fungus .

Cosmetic Ingredient Potential

AOH has been studied for its potential as a cosmetic ingredient. It has shown effects on human epidermal cell proliferation and skin barrier function. A clinical trial involving a lotion with 0.1% AOH demonstrated its ability to increase skin lightness based on L * values analysis .

Future Directions

The future directions for the study of “3H-Imidazo[4,5-d][1,2,3]triazine-4,6(5H,7H)-dione” and similar compounds could involve further investigation of their biological activities and potential therapeutic applications . The development of environmentally friendly synthetic strategies for these compounds is also a promising area of research .

properties

IUPAC Name |

5,7-dihydro-3H-imidazo[4,5-d]triazine-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5O2/c10-3-1-2(7-9-8-3)6-4(11)5-1/h(H3,5,6,7,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGERKLTVOIUKSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)N1)N=NNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What are the origins of 2-aza-8-oxo-hypoxanthine (AOH) and its potential role in plants?

A1: 2-Aza-8-oxo-hypoxanthine (AOH) was initially discovered as a metabolite of 2-azahypoxanthine (AHX), a compound isolated from the fairy-ring-forming fungus Lepista sordida []. Research indicates that AHX is converted into AOH within plant tissues. Both AHX and AOH, along with another compound called imidazole-4-carboxamide (ICA), are collectively termed "fairy chemicals" (FCs). Importantly, studies suggest that these FCs are not only present in plants but are also biosynthesized through a novel purine metabolic pathway []. While the exact mechanisms of action remain under investigation, FCs, including AOH, have demonstrated the ability to enhance plant tolerance to various environmental stresses and regulate growth across diverse plant species []. Furthermore, promising results from greenhouse and field experiments highlight the potential of FCs, including AOH, to increase the yield of important crops such as rice and wheat []. Further research is crucial to fully elucidate the roles and applications of AOH and other FCs in plant science and agriculture.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6H-Furo[3,2-e]indole](/img/structure/B579801.png)

![Acetyl[18]annulene](/img/structure/B579811.png)